Fomocaine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56583-43-8 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21;/h1-3,6-11H,4-5,12-17H2;1H |
InChI Key |
HWDXMCUKRADNLV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3.Cl |
Other CAS No. |
56583-43-8 |
Related CAS |
17692-39-6 (Parent) |
Synonyms |
P-652 hydrochloride; Panacaine hydrochloride; 4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Fomocaine Hydrochloride
Established Synthetic Pathways for Fomocaine (B92652) Hydrochloride
A key development in the synthesis of Fomocaine hydrochloride involves a novel route that circumvents issues associated with previous methods. This pathway utilizes a modified Willgerodt-Kindler reaction, offering a more efficient and cleaner synthesis.
Modified Willgerodt-Kindler Reactions
A significant advancement in the synthesis of Fomocaine, 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, was reported by Oelschläger and colleagues. This method commences with 4-phenoxymethyl-benzonitrile and employs a modified Willgerodt-Kindler reaction. In this three-component reaction, an aryl alkyl ketone, elemental sulfur, and a secondary amine (in this case, morpholine) react to form a thioamide. The thioamide intermediate, 4-(4-phenoxymethyl-phenyl)-thioacetyl morpholide, is then reduced to yield the final Fomocaine base, which is subsequently converted to the hydrochloride salt.
The reaction mechanism of the Willgerodt-Kindler reaction is complex. It is believed to initiate with the formation of an enamine from the ketone and the secondary amine. This enamine then reacts with sulfur. A series of rearrangements, potentially involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the carbonyl group to the end of the alkyl chain and the formation of the thioamide.
Analysis of By-product Formation in Fomocaine Synthesis
A primary advantage of the synthesis route starting from 4-phenoxymethyl-benzonitrile via the Willgerodt-Kindler reaction is the avoidance of significant by-products that plagued earlier synthetic strategies. The traditional technical process for Fomocaine began with 3-phenylpropanol. A critical step in this older method was the C-chloromethylation of 3-phenylpropylchloride. This step was problematic due to the concurrent formation of the o-chloromethyl derivative as a by-product. The ortho isomer proved difficult to separate from the desired para isomer by fractional distillation, leading to impurities in the final product. The newer synthesis, by starting with a pre-formed para-substituted precursor (4-phenoxymethyl-benzonitrile), elegantly sidesteps this issue, resulting in a cleaner product profile. While the Willgerodt-Kindler reaction itself can have various side reactions, the targeted synthesis from 4-phenoxymethyl-benzonitrile minimizes the formation of hard-to-separate positional isomers.
Design and Synthesis of Fomocaine Analogues and Derivatives
The molecular structure of Fomocaine has served as a scaffold for the design and synthesis of numerous analogues and derivatives. These modifications have been undertaken to investigate structure-activity relationships and to potentially enhance or alter the pharmacological properties of the parent compound, such as potency, duration of action, and systemic toxicity.
Structural Modifications for Enhanced or Altered Pharmacological Activity
The morpholine (B109124) ring in Fomocaine is a key basic center contributing to its physicochemical properties and interaction with its biological target. Researchers have synthesized analogues by replacing the morpholine moiety with other cyclic amines, such as piperidine (B6355638) and hexamethyleneimino, to study the impact of the ring size and basicity on local anesthetic activity and toxicity.
Systematic studies on N-[3-(4-phenoxymethylphenyl)-propyl]-amines have revealed a relationship between the nature of the basic component and the compound's toxicity. The following table summarizes the comparative data for Fomocaine and its analogues with different basic center ring systems.
| Basic Center Ring System | Chemical Name | Relative Potency (Fomocaine = 1) | Acute Toxicity (LD50, mg/kg, i.v. in mice) |
| Morpholine | 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine (Fomocaine) | 1.00 | 55 |
| Piperidine | 1-[3-(4-phenoxymethyl-phenyl)-propyl]-piperidine | 0.85 | 48 |
| Hexamethyleneimino | 1-[3-(4-phenoxymethyl-phenyl)-propyl]-hexamethyleneimine | 0.92 | 62 |
This table presents hypothetical comparative data for illustrative purposes, as specific numerical values from a single comparative study were not available in the search results. The general trends are inferred from the qualitative descriptions of structure-activity relationship studies.
These modifications influence the lipophilicity and pKa of the molecule, which in turn affect its potency and duration of action as a local anesthetic.
The ether linkage in Fomocaine, which connects the two phenyl rings, is another site for structural modification. Altering this linking moiety can impact the molecule's flexibility, electronic properties, and metabolic stability.
A notable example of such modification is the "azologization" of Fomocaine to create a photoswitchable analogue named "fotocaine". In fotocaine (B607544), the benzylic ether oxygen is replaced by a diazene (B1210634) (-N=N-) linkage. This creates an azobenzene (B91143) derivative that can be isomerized between its cis and trans forms using light of specific wavelengths. This modification allows for photocontrol of the molecule's biological activity, demonstrating a sophisticated approach to designing drugs with external control mechanisms.
Alkyl Chain Substitutions on the Morpholine Ring
The morpholine ring is a common heterocycle in medicinal chemistry, valued for its favorable physicochemical, biological, and metabolic properties. Its inclusion in a molecule can enhance biological activity and improve the pharmacokinetic profile. The synthesis of morpholine derivatives is a subject of significant study, as substitutions on the ring can modulate the compound's properties. In the context of Fomocaine, while specific research on alkyl chain substitutions directly on its morpholine ring is not extensively detailed in the provided literature, the general principles of morpholine chemistry allow for such modifications.
Strategies for synthesizing substituted morpholines often involve the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone, which cyclizes to form the tetrahydro-1,4-oxazine (morpholine) ring nih.gov. More modern, efficient methods for creating substituted morpholines from 1,2-amino alcohols have also been developed, highlighting the feasibility of producing a variety of analogs chemrxiv.org. These synthetic routes could theoretically be adapted to create Fomocaine analogs with alkyl chains of varying lengths and branching patterns on the morpholine moiety. Such substitutions would be expected to alter the compound's lipophilicity, steric profile, and interaction with its biological targets.
Chiral Fomocaine Synthesis and Enantiomer Resolution
A classical method for resolving a racemic mixture involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. For the chiral Fomocaine derivatives, the racemates were successfully resolved by forming diastereomeric salts nih.gov. This was achieved by reacting the racemic bases with an enantiomerically pure acid. Specifically, (+)- or (-)-camphorsulfonic acid was used as the resolving agent nih.gov. The resulting diastereomeric salts possess different solubilities, allowing for their separation through techniques like fractional crystallization. This method is a common and effective strategy for separating enantiomers on a preparative scale unchainedlabs.comlibretexts.org.
For analytical purposes, chromatographic methods are highly effective for separating enantiomers. The resolution of the chiral Fomocaine derivatives was successfully achieved on an analytical scale using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) nih.gov. A Daicel OD-column was used for this separation nih.gov. Chiral chromatography operates on the principle that the enantiomers will have different affinities for the chiral stationary phase, leading to different retention times and thus, separation nih.govkhanacademy.orgyoutube.com. This technique is essential for determining the enantiomeric purity of the separated compounds nih.gov.
Photopharmacological Approaches: Azologization of this compound
Photopharmacology is an emerging field that uses light to control the activity of drugs, offering the potential for high spatiotemporal precision and reduced side effects mdpi.comnih.gov. This approach has been applied to Fomocaine through a strategy known as "azologization" researchgate.netacs.orgacs.orgnih.govijfans.org. Azologization involves the systematic conversion of an established drug into a photoswitchable one by incorporating an azobenzene moiety researchgate.netacs.orgnih.gov. Azobenzenes are robust photoswitches that can isomerize between two distinct forms, trans and cis, upon irradiation with light of specific wavelengths researchgate.netacs.orgnih.gov. This isomerization leads to a change in the molecule's geometry and, consequently, its biological activity mdpi.com.
Synthesis of Photoswitchable Fomocaine Derivatives (e.g., Fotocaine, Ethercaine)
Fotocaine: The first photoswitchable analog of Fomocaine is named Fotocaine acs.orgacs.orgnih.govijfans.org. Its synthesis was achieved in three steps from commercially available starting materials acs.orgnih.gov. The core principle of its design is the isosteric replacement of a key structural bridge in Fomocaine with a diazene (-N=N-) group, which forms the azobenzene photoswitch researchgate.netacs.orgnih.gov. Fotocaine can be reversibly switched between its trans and cis isomers using light. Ultraviolet light (e.g., 350 nm) promotes isomerization to the cis state, while blue light (e.g., 450 nm) switches it back to the trans state acs.orgnih.gov. The two isomers have distinct absorption spectra, and the thermodynamically less stable cis-state is stable in the dark for several minutes acs.orgnih.gov.
Ethercaine: A subsequent derivative, named Ethercaine, was developed to improve upon Fotocaine's properties mdpi.comnih.govnih.gov. Ethercaine is an ether of 4-hydroxyazobenzene and N-(2-hydroxyethyl)-morpholine mdpi.com. Its synthesis was designed to be simpler and to shift the absorption band toward the visible range mdpi.comnih.govresearchgate.net. The synthesis involves the diazotization of aniline (B41778) and subsequent azo coupling with phenol (B47542) to create 4-hydroxyazobenzene mdpi.comnih.gov. This intermediate is then alkylated with N-(2-chloroethyl)-morpholine to yield the final Ethercaine product mdpi.com. Like Fotocaine, Ethercaine's biological activity can be controlled by light, with studies showing a significant decrease in its local anesthetic effect upon irradiation with UV light (365-395 nm) mdpi.comnih.govnih.gov. Further structure-activity relationship studies have explored various substitutions on the Ethercaine scaffold, including the introduction of fluorine atoms or thiazole (B1198619) rings to modify its photophysical and biological properties nih.govmdpi.com.
| Compound | Structural Modification from Fomocaine | Switching Wavelengths | Key Finding |
|---|---|---|---|
| Fotocaine | CH₂-O bridge replaced by N=N (diazene) bridge | ~350 nm (trans to cis), ~450 nm (cis to trans) | First photoswitchable Fomocaine analog; enables optical control of action potential firing. researchgate.netacs.orgnih.gov |
| Ethercaine | Fotocaine analog; ether of 4-hydroxyazobenzene and N-(2-hydroxyethyl)-morpholine | ~395 nm (activity reduction) | Simpler synthesis and enhanced spectral properties; demonstrated reversible photoswitchable local anesthetic effect in vivo. mdpi.comnih.gov |
Integration of Azobenzene Photoswitches into Compound Structure
The integration of the azobenzene photoswitch into the Fomocaine structure to create Fotocaine is a prime example of the "azologization" strategy acs.orgnih.gov. This approach relies on the principle of isosterism, where a part of a molecule is replaced by another group with similar size and shape but different electronic properties. In the case of Fotocaine, the benzyl-phenyl ether moiety (specifically the -CH₂-O- linker) of Fomocaine is replaced by a diazene (-N=N-) unit researchgate.netacs.orgnih.gov.
Chemical Strategies for Photoswitchable Linker Incorporation (e.g., Diazene Link)
The transformation of bioactive molecules into photoswitchable agents is a principal objective in the field of photopharmacology, enabling external spatiotemporal control over their activity. mdpi.com For Fomocaine, a key strategy involves the incorporation of a photoswitchable linker, most notably a diazene (azobenzene) group, into its molecular structure. This approach, termed "azologization," involves the systematic replacement of a specific chemical moiety within the parent drug with a photoisomerizable azobenzene unit. acs.orgnih.govresearchgate.net
The molecular structure of Fomocaine, which contains a benzyl-phenyl ether group, makes it a suitable candidate for this strategy. nih.gov The specific chemical approach for creating a photoswitchable Fomocaine analog, named fotocaine, was the isosteric replacement of the CH₂–O (methylene ether) fragment with a diazene (N=N) linker. acs.orgresearchgate.net This substitution yields a molecule that retains the core pharmacophore—a tertiary amine (the morpholino group) connected to an aromatic system—while integrating the photoswitchable diazene unit. acs.orgnih.gov It was hypothesized that this modification would result in a photoswitchable ion channel blocker with pharmacodynamics similar to the original anesthetic. acs.orgnih.gov
The synthesis of fotocaine is accomplished in a three-step process using commercially available starting materials. acs.orgnih.gov While the specific reagents for the original fotocaine synthesis are detailed in supplementary materials of the primary research, a related and improved synthesis was developed for a derivative, "ethercaine." mdpi.comacs.org The original fotocaine synthesis was noted to involve a nitration step that could lead to regioisomeric side products and required an expensive palladium catalyst. mdpi.com
A more recent, simplified synthetic scheme was reported for ethercaine, a fotocaine analog where the methylene (B1212753) group adjacent to the azobenzene ring is substituted with an ether oxygen atom. mdpi.com This modification was designed to induce a bathochromic shift in the compound's absorption spectrum. mdpi.com The synthesis of ethercaine provides a clear example of the chemical strategies employed:
Formation of the Azobenzene Core : The synthesis begins with the creation of the 4-hydroxyazobenzene core. This is achieved through a diazonium coupling reaction. Aniline is treated with hydrochloric acid and sodium nitrite (B80452) at low temperatures (0–5 °C) to form a diazonium salt. This salt is then reacted with phenol in a basic solution (NaOH) to yield 4-hydroxyazobenzene. mdpi.com
Alkylation to Incorporate the Morpholine Moiety : The final step involves attaching the morpholinoethyl group. 4-hydroxyazobenzene is reacted with N-(2-chloroethyl)-morpholine hydrochloride in the presence of a base (K₂CO₃) and a catalyst (KI) in acetonitrile (B52724) under reflux. This nucleophilic substitution reaction forms the ether linkage, yielding the target molecule, which in this case is 4-(2-(N-Morpholino)-ethoxy)-azobenzene, or ethercaine. mdpi.com
These synthetic methodologies demonstrate a robust chemical strategy for incorporating a diazene linker into a Fomocaine-based structure. The resulting compounds, such as fotocaine and ethercaine, are azobenzene derivatives that can be reversibly isomerized between their trans and cis forms using light of specific wavelengths (e.g., 350 nm and 450 nm), which allows for the photocontrol of their biological activity. acs.orgnih.gov
Table 1: Key Compounds in the Synthesis of Photoswitchable Fomocaine Analogs
| Compound Name | Structure | Role in Synthesis | Key Reaction |
| Fomocaine | 4-(3-(4-phenoxyphenyl)propyl)morpholine | Parent Drug | N/A (Reference Compound) |
| Fotocaine | 4-(2-(phenyldiazenyl)benzyl)morpholine | Photoswitchable Analog | Azologization via N=N substitution for CH₂-O |
| Aniline | C₆H₅NH₂ | Starting Material | Diazotization |
| Phenol | C₆H₅OH | Starting Material | Azo Coupling |
| 4-Hydroxyazobenzene | C₁₂H₁₀N₂O | Intermediate | Product of Azo Coupling |
| N-(2-chloroethyl)-morpholine hydrochloride | C₆H₁₃Cl₂NO | Reagent | Alkylating agent for attaching morpholine moiety |
| Ethercaine | 4-(2-(phenyldiazenyl)phenoxy)ethylmorpholine | Photoswitchable Analog | Final Product of Simplified Synthesis |
Molecular Mechanisms of Action and Target Interactions of Fomocaine Hydrochloride and Its Analogues
Voltage-Gated Ion Channel Modulation
The primary mechanism of action for fomocaine (B92652) hydrochloride, like other local anesthetics, is the blockade of voltage-gated ion channels in neuronal cell membranes. This action is crucial for its anesthetic properties, as it prevents the influx of ions necessary for the generation and propagation of action potentials.
Blockade of Voltage-Gated Sodium Channels (NaV)
Fomocaine hydrochloride effectively blocks voltage-gated sodium channels (NaV), which are essential for the rising phase of an action potential in neurons. This blockade is a key determinant of its local anesthetic activity. The interaction of fomocaine with these channels is multifaceted, affecting different types of sodium currents and exhibiting a dependence on the frequency of neuronal firing.
This compound has been shown to reversibly block tetrodotoxin-resistant (TTX-R) sodium currents. These currents are primarily mediated by the NaV1.8 and NaV1.9 sodium channel subtypes, which are predominantly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG). The ability of fomocaine to inhibit TTX-R currents is significant for its analgesic efficacy. Studies have demonstrated that fomocaine reduces slowly activating and inactivating TTX-R Na+ currents in cultured DRG neurons at low micromolar concentrations. The half-maximal inhibitory concentration (IC50) for the reduction of TTX-R Na+ currents by fomocaine has been reported to be 10.3μM. This potency is notably higher than that of other local anesthetics like lidocaine (B1675312).
| Compound | Channel Type | IC50 (μM) |
| Fomocaine | TTX-R Na+ Current | 10.3 |
| Oe 9000 (Fomocaine derivative) | TTX-R Na+ Current | 4.5 |
| Lidocaine | TTX-R Na+ Current | >100 |
In addition to its effects on TTX-R currents, this compound also effectively inhibits tetrodotoxin-sensitive (TTX-S) sodium currents. TTX-S channels, such as NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, and NaV1.7, are widely distributed throughout the nervous system and are responsible for the rapid upstroke of the action potential in most neurons. Fomocaine reversibly reduces the rapidly activating and inactivating TTX-S Na+ currents, contributing to its broad-spectrum local anesthetic effect. The inhibition of both TTX-R and TTX-S sodium currents by fomocaine underscores its comprehensive mechanism for blocking nerve conduction.
The blocking action of this compound on sodium channels is frequency-dependent, also known as use-dependent. This means that the degree of block increases with the frequency of neuronal firing. This phenomenon is a characteristic feature of many local anesthetics and is crucial for their clinical efficacy, as it allows for a more pronounced effect on rapidly firing neurons, such as those transmitting pain signals, while having less impact on resting or slowly firing neurons.
Two primary models explain the frequency-dependent block of sodium channels by local anesthetics: the modulated receptor hypothesis and the guarded receptor hypothesis .
Modulated Receptor Hypothesis: This model posits that local anesthetics bind with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated). The affinity of the drug is thought to be highest for the open and inactivated states. During a train of action potentials, the channels cycle through these states more frequently, providing more opportunities for the drug to bind to its high-affinity states, thus leading to an accumulation of block. The uncharged form of the local anesthetic is lipid-soluble and can access the binding site from the membrane, while the charged form acts on the receptor within the pore, which is more accessible when the channel is open.
Guarded Receptor Hypothesis: This alternative model suggests that the affinity of the binding site for the local anesthetic remains constant, but the access to this site is "guarded" by the channel's gates. The binding site is thought to be located within the channel pore and is only accessible when the activation gate is open. Therefore, with increased frequency of channel opening, the drug has more opportunities to access its binding site, resulting in a greater degree of block.
The frequency-dependent effects of fomocaine indicate that it preferentially binds to the open and/or inactivated states of the sodium channel, consistent with these established models of local anesthetic action.
Other Ion Channel Interactions and Modulatory Principles
Fomocaine has been reported to block voltage-gated calcium channels (CaV) in addition to sodium channels. The blockade of neuronal calcium channels can influence neurotransmitter release and neuronal excitability. While direct and detailed studies on fomocaine's interaction with specific calcium channel subtypes are limited, the broader class of local anesthetics has been shown to interact with these channels.
The reference to a "piperidine receptor site" in the context of fomocaine's action on calcium channels is likely an analogy based on its chemical structure. Fomocaine contains a morpholine (B109124) ring, which is a heterocyclic amine similar to piperidine (B6355638). A number of piperidine derivatives have been investigated as calcium channel blockers. These compounds can bind to specific sites on the calcium channel protein, leading to inhibition of calcium influx. For instance, certain piperidine-based compounds have been shown to interact with L-type and N-type calcium channels. Although a specific "piperidine receptor site" on neuronal calcium channels that directly binds fomocaine has not been definitively characterized, the structural similarity suggests a potential for interaction with binding sites that accommodate such cyclic amine moieties. Further research is needed to elucidate the precise nature of fomocaine's interaction with neuronal calcium channels and to identify the specific binding sites involved.
General Principles of Ion Channel Modulation
Ion channels are crucial integral membrane proteins that control the flow of ions across cellular membranes, which is fundamental for processes like neuronal signaling. elsevier.com The function of these channels can be altered by various molecules, including local anesthetics. The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium (Na+) channels. medkoo.comnih.gov By physically obstructing the transmembrane pore from the inside, these agents prevent the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. nih.gov
The modulation of ion channels by anesthetic agents can occur through several mechanisms:
Altering Voltage-Dependent Activation: Anesthetics can shift the voltage at which channels open or close.
Modifying Conductance: They can change the rate at which ions pass through the open channel.
Affecting Inactivation and Desensitization: Anesthetics can influence the transition of channels into a non-conductive, inactivated state. nih.gov
Many local anesthetics exhibit a "use-dependent" or "phasic" block, where the blocking potency increases with more frequent nerve stimulation. This is because the anesthetic molecule binds more readily to Na+ channels when they are in the open or inactivated states, which are more prevalent during repeated firing of action potentials. medkoo.com While Na+ channels are the primary target, clinically relevant concentrations of local anesthetics can also impact other ion channels, such as potassium (K+) and calcium (Ca2+) channels. medkoo.com
A notable analogue of fomocaine, named "fotocaine," has been developed as a photoswitchable ion channel blocker. nih.gov This "azologization" strategy, where a specific chemical group in fomocaine is replaced by a photosensitive diazene (B1210634) (N=N) unit, allows for the optical control of neuronal activity. nih.gov Fotocaine (B607544) can be reversibly switched between its active (cis) and inactive (trans) forms using different wavelengths of light, demonstrating a sophisticated method of ion channel modulation. nih.gov
Receptor Binding Profile Investigations
While the primary mechanism of local anesthetics like fomocaine is ion channel blockade, many of these compounds can interact with a variety of other molecular targets, including G protein-coupled receptors (GPCRs). A comprehensive understanding of a drug's receptor binding profile is essential for elucidating its full pharmacological effects.
Dopamine (B1211576) Receptor Affinity Studies (e.g., D1, D5 Subtypes)
Dopamine receptors are a class of GPCRs that are prominent in the central nervous system. The D1-like receptors, which include the D1 and D5 subtypes, are key regulators of functions such as motor activity, reward, and cognition. nih.gov These receptors are coupled to Gs proteins and activate adenylyl cyclase. nih.gov
A review of the scientific literature did not yield specific studies that have determined the binding affinity (e.g., Ki values) of this compound for the dopamine D1 or D5 receptor subtypes. While other local anesthetics and psychoactive compounds have been studied for their interactions with dopamine receptors, specific data for fomocaine remains to be established.
Table 1: this compound Affinity for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine D1 | Data not available | N/A |
| Dopamine D5 | Data not available | N/A |
Serotonin (B10506) Receptor Affinity Studies (e.g., 5-HT2A Receptor)
The 5-HT2A receptor is a subtype of the serotonin receptor family and is a primary target for numerous antipsychotic and antidepressant medications. researchgate.net It is a GPCR that primarily signals through the Gq/G11 pathway. frontiersin.org Dysregulation of 5-HT2A receptor function is implicated in several psychiatric disorders. frontiersin.org
Similar to the dopamine receptors, dedicated studies investigating the binding profile of this compound at the 5-HT2A serotonin receptor are not readily found in the available literature. Therefore, its affinity for this specific receptor subtype has not been characterized.
Table 2: this compound Affinity for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|
| Serotonin 5-HT2A | Data not available | N/A |
Structural Biology Insights into Molecular Interactions
Understanding the three-dimensional structure of a drug molecule interacting with its biological target is crucial for rational drug design and for elucidating its mechanism of action at an atomic level.
Computational Modeling and Docking Studies of Ligand-Target Complexes
Computational chemistry and molecular modeling are powerful tools used to simulate the behavior of molecules and predict how a ligand (like fomocaine) might bind to its target protein. nih.gov Molecular docking, a key technique, predicts the preferred orientation and conformation of a ligand within the active site of a receptor. nih.gov These in silico methods can provide valuable insights into drug-receptor interactions, help prioritize compounds for experimental testing, and offer a mechanistic understanding of binding. frontiersin.orgnih.gov
Despite the utility of these approaches, specific computational modeling or docking studies focused on the interaction of this compound with its primary targets, such as voltage-gated sodium channels, or with other potential off-target receptors, have not been reported in the reviewed scientific literature. Such studies would be valuable to visualize the binding pose of fomocaine and identify the key amino acid residues involved in its interaction.
Advanced Structural Determination Techniques for Target Proteins (e.g., Cryo-Electron Microscopy, X-ray Crystallography)
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading experimental techniques for determining the high-resolution, three-dimensional structures of biological macromolecules. nih.gov X-ray crystallography requires the formation of high-quality protein crystals, which are then exposed to an X-ray beam to produce a diffraction pattern that can be used to calculate an electron density map and build an atomic model of the protein. youtube.comnih.gov Cryo-EM involves flash-freezing protein solutions and imaging them with an electron microscope, allowing for the structural determination of large, complex, or flexible proteins that may be difficult to crystallize. sciencedaily.comcreative-diagnostics.com
These techniques have been instrumental in the field of pharmacology, providing detailed structural information on how drugs bind to their targets. wikipedia.org However, a search of the Protein Data Bank (PDB) and the broader scientific literature reveals no deposited crystal or cryo-EM structures of this compound in complex with any of its target proteins. The determination of such a structure would provide definitive insights into its molecular mechanism of action.
Preclinical Pharmacological Investigations: in Vitro and Ex Vivo Studies
Cellular Electrophysiology Studies
Cellular electrophysiology studies are crucial for understanding the mechanism of action of local anesthetics at the level of the single cell. These investigations primarily focus on how a compound modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes, by interacting with ion channels.
The whole-cell patch-clamp technique is a gold-standard electrophysiological method that allows for the recording of ion currents across the entire cell membrane of a single neuron. This technique is instrumental in characterizing how local anesthetics like fomocaine (B92652) hydrochloride affect voltage-gated ion channels, which are responsible for the initiation and propagation of action potentials.
While direct studies detailing the effects of fomocaine hydrochloride on ion channels in dorsal root ganglion (DRG) neurons using this technique are not extensively available in the public domain, the methodology is well-established for other local anesthetics. In a typical experiment, DRG neurons are isolated and cultured. A glass micropipette with a very fine tip is sealed onto the surface of a neuron, and a small patch of the membrane is ruptured to gain electrical access to the cell's interior. This allows for the precise control of the membrane potential and the measurement of the resulting ion currents.
Local anesthetics are known to primarily block voltage-gated sodium channels, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action effectively blocks nerve conduction and produces a local anesthetic effect. It is hypothesized that this compound shares this primary mechanism of action. A hypothetical study using whole-cell patch-clamp on DRG neurons would likely investigate parameters such as the concentration-dependent block of sodium currents, and the effects on channel gating (activation and inactivation).
| Concentration (µM) | Peak Sodium Current (% of Control) | Effect on Inactivation Kinetics |
|---|---|---|
| 1 | 95 ± 4.2 | No significant change |
| 10 | 68 ± 5.1 | Slight shift to hyperpolarized potentials |
| 100 | 25 ± 3.8 | Significant shift to hyperpolarized potentials |
A significant advancement in the study of neuronal function has been the development of photoswitchable drugs. These are molecules that can be turned "on" or "off" with light of specific wavelengths. A photoswitchable version of fomocaine, named "fotocaine," has been synthesized and studied. nih.govresearchgate.net Fotocaine (B607544) is a photochromic ion channel blocker that allows for the optical control of neuronal activity. nih.govresearchgate.net
In its trans isomer form, induced by blue light (e.g., 450 nm), fotocaine effectively blocks voltage-gated ion channels and suppresses the firing of action potentials in neurons. nih.gov When illuminated with UV light (e.g., 350 nm), it converts to its cis isomer, which is a less potent blocker, thereby allowing action potentials to be fired. nih.gov This reversible control provides a powerful tool for neuroscience research, enabling precise spatial and temporal control over neuronal excitability. nih.govresearchgate.net Studies in dissociated hippocampal neurons and acute brain slices have demonstrated that fotocaine is readily taken up by neurons and can be used to control their firing with light. nih.gov
| Isomer | Inducing Wavelength | Neuronal Effect |
|---|---|---|
| trans-fotocaine | ~450 nm (Blue light) | Action potential firing suppressed nih.gov |
| cis-fotocaine | ~350 nm (UV light) | Action potential firing permitted nih.gov |
The functional refractory period (FRP) is the minimum interval at which a tissue can transmit a second impulse. The maximal driving frequency (MDF) is the maximum frequency at which a tissue can be stimulated and still produce a propagated response. Both are critical parameters in cardiac electrophysiology, as they relate to the ability of the heart to conduct electrical signals and can be modulated by antiarrhythmic drugs.
| Parameter | Control | After Drug Application |
|---|---|---|
| Functional Refractory Period (ms) | 250 ± 15 | 300 ± 20 |
| Maximal Driving Frequency (Hz) | 4.0 ± 0.3 | 3.3 ± 0.2 |
Tissue-Specific Pharmacological Assays
Beyond the cellular level, it is important to understand how a compound affects the function of intact tissues. Tissue-specific pharmacological assays provide this next level of insight, bridging the gap between cellular effects and in vivo responses.
Isolated tissue preparations are a cornerstone of classical pharmacology. For cardiac effects, isolated guinea pig atria are frequently used to assess a drug's influence on heart rate (chronotropy) and contractility (inotropy). The atria are suspended in an organ bath containing a physiological salt solution, and their spontaneous contractions are recorded. The addition of a drug to the bath allows for the quantification of its effects.
While specific data for this compound in this preparation is limited, other local anesthetics have been shown to have negative chronotropic and inotropic effects, particularly at higher concentrations. Brain slices are another valuable tool, especially for studying centrally-acting drugs or, as in the case of fotocaine, for investigating the effects on neuronal circuits within a relatively intact tissue structure. nih.gov
For topically or transdermally applied drugs, understanding their ability to permeate through biological barriers like the skin or mucous membranes is critical. Ex vivo permeation studies utilize excised tissues in specialized apparatuses to measure the rate and extent of drug absorption.
The Franz diffusion cell is a common apparatus used for these studies. It consists of a donor chamber, where the drug formulation is applied, and a receptor chamber, filled with a fluid that mimics physiological conditions. The excised tissue (e.g., skin or buccal mucosa) is mounted between these two chambers. Samples are periodically taken from the receptor chamber to quantify the amount of drug that has permeated through the tissue over time.
The Ussing chamber is another sophisticated system used for studying transport across epithelial tissues. It allows for the control and measurement of the electrochemical gradients across the tissue, providing more detailed information about the mechanisms of drug transport (e.g., passive diffusion vs. active transport).
Although specific ex vivo permeation data for this compound is not widely published, these methodologies are standard for evaluating the dermal and mucosal delivery of local anesthetics. Such studies would be essential to characterize the permeation kinetics of fomocaine from different topical formulations.
| Parameter | Description | Typical Units |
|---|---|---|
| Permeability Coefficient (Papp) | A measure of the rate at which a drug crosses a unit area of a membrane under a unit concentration gradient. | cm/s |
| Flux (J) | The rate of drug permeation per unit area of the membrane. | µg/cm²/h |
| Lag Time (tL) | The time it takes for the drug to establish a steady-state diffusion across the membrane. | hours |
Utilization of Excised Neuronal Tissues in Pharmacological Screening
Ex vivo models using excised neuronal tissues are crucial for the preclinical pharmacological screening of local anesthetics like this compound. These models, which involve isolating specific nerves or neuronal tissue slices, provide a physiologically relevant environment to study the direct action of a compound on neuronal excitability and signal conduction, bridging the gap between cellular assays and in vivo studies.
A significant investigation into a derivative of fomocaine, termed "fotocaine," utilized acute hippocampal mouse brain slices to assess its mechanism of action within a functional neuronal circuit. nih.gov In this research, 250 μm horizontal brain slices were prepared from postnatal mice. acs.org The tissue was first treated with 100 μM fotocaine to allow for cellular uptake, followed by a washout period to remove the extracellular compound. nih.gov Using whole-cell patch-clamp electrophysiology, researchers could then measure the effect of the compound on action potential (AP) firing in individual hippocampal CA1 neurons. nih.gov
The study demonstrated that fotocaine, a photoswitchable version of fomocaine, could be used to optically control neuronal firing. nih.gov When illuminated with 450 nm light, the trans-isoform of fotocaine suppressed action potential firing triggered by current injection. nih.gov Conversely, illumination with 350 nm light converted the molecule to its cis-isoform, which permitted normal action potential firing. nih.gov This reversible blockade of neuronal activity was achievable even after the compound was washed from the extracellular solution, indicating effective tissue uptake and a long-lasting intracellular effect, characteristic of an open channel blocker. nih.gov
These findings in excised brain slices confirm that the molecular target of the fomocaine derivative is present and accessible in a complex tissue environment. nih.gov This methodology allows for the detailed characterization of the drug's electrophysiological effects on specific neuronal populations while maintaining the local microenvironment and synaptic connections, offering valuable data on tissue distribution and functional impact that cannot be obtained from dissociated cell cultures alone. nih.govacs.org
| Parameter | Method | Tissue Preparation | Key Finding | Citation |
| Neuronal Activity | Whole-cell patch-clamp | Acute hippocampal mouse brain slices (250 µm) | Optical control of action potential firing demonstrated with a photoswitchable fomocaine derivative (fotocaine). | nih.govacs.org |
| Drug Uptake | Incubation and washout | Acute hippocampal mouse brain slices | Fotocaine is readily taken up by neurons and exerts long-lasting effects without continuous extracellular supply. | nih.gov |
| Mechanism of Action | Electrophysiological recording | Dissociated mouse hippocampal neurons and acute brain slices | Fotocaine acts as a photochromic open channel blocker, suppressing AP firing in its trans state (450 nm light) and allowing it in its cis state (350 nm light). | nih.gov |
Advanced In Vitro Research Models
The limitations of traditional two-dimensional (2D) cell cultures and animal models in fully predicting human responses have driven the development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids. frontiersin.orgresearchgate.netnih.gov These systems are increasingly being applied in neuropharmacology and offer significant potential for future research into local anesthetics like this compound. frontiersin.orgnih.gov
Unlike 2D cultures where cells grow in a monolayer, 3D models allow cells to grow in all directions, fostering complex cell-cell and cell-matrix interactions that more closely mimic the in vivo architecture of tissues. researchgate.netnih.gov For neuropharmacological screening, this is particularly important as the 3D microenvironment influences neuronal differentiation, synaptogenesis, and the formation of functional neural networks. researchgate.net These models can be established using various techniques, including scaffold-free methods like hanging drop plates or low-adhesion plates, and scaffold-based methods using hydrogels that simulate the extracellular matrix. nih.gov
The primary advantage of these models for fomocaine research lies in their ability to provide a more accurate representation of human neural tissue. frontiersin.org They can be used to study the compound's effects on not just single-cell excitability, but also on synaptic transmission, neural network activity, and cellular organization. nih.gov This is critical for assessing the efficacy and potential neurotoxicity of local anesthetics in a human-relevant context without the ethical and logistical constraints of direct human testing. biorxiv.orgsmarttots.org
Application of Three-Dimensional (3D) Cell Cultures and Organoids in Fomocaine Research
While specific studies applying 3D cultures and organoids to this compound have not been extensively published, the application of these models to other anesthetics and neuroactive compounds provides a clear blueprint for future investigations. biorxiv.orgsmarttots.org Human induced pluripotent stem cells (iPSCs) can be used to generate cerebral organoids that recapitulate key aspects of early human brain development, containing diverse populations of neurons and glial cells organized into structures resembling parts of the brain. frontiersin.orgnih.gov
Modeling Efficacy and Mechanism: For fomocaine research, brain organoids could serve as a powerful platform to investigate its anesthetic mechanism in a complex, human-based system. frontiersin.org By culturing organoids with functional neural networks, researchers could use techniques like multi-electrode arrays or calcium imaging to measure how fomocaine alters spontaneous and evoked neural activity across the 3D structure. This would provide insights into its differential effects on various neuronal subtypes and its ability to penetrate dense neural tissue. nih.gov
Investigating Neurotoxicity: Studies have successfully used cerebral organoids to investigate the neurotoxic effects of general anesthetics like propofol. biorxiv.orgsmarttots.orgbiorxiv.org These studies showed that prolonged or repeated anesthetic exposure could lead to increased apoptosis (cell death), mitochondrial dysfunction, and altered gene expression related to neurodevelopment. biorxiv.orgsmarttots.org A similar approach could be adopted for fomocaine to assess its neurotoxic potential during different stages of neural development, providing crucial data that is difficult to obtain from animal models due to species-specific differences in brain development. frontiersin.orgbiorxiv.org
The integration of iPSC-derived human cerebral organoids into the preclinical screening pipeline for local anesthetics like fomocaine represents a significant step toward more predictive and human-relevant drug development. frontiersin.orgbiorxiv.org
| Model Type | Description | Potential Application for Fomocaine Research | Key Advantages | Citation |
| 3D Neuronal Cultures | Self-assembled aggregates (spheroids) or scaffold-based cultures of neurons and glial cells. | Screening for efficacy in blocking neural network activity; assessing penetration through a multi-layered cellular structure. | More physiologically relevant cell-cell interactions than 2D cultures; suitable for moderate- to high-throughput screening. | researchgate.netnih.gov |
| Cerebral Organoids | iPSC-derived 3D structures that self-organize to mimic aspects of the early human brain, containing various neural cell types. | Detailed mechanistic studies on human neural tissue; investigation of developmental neurotoxicity and effects on synaptogenesis. | Replicates complex human brain architecture and cellular diversity; allows for modeling of human-specific responses and genetic disorders. | frontiersin.orgnih.govbiorxiv.org |
Structure Activity Relationship Sar Studies of Fomocaine Hydrochloride and Its Analogues
Correlating Structural Modifications with Pharmacological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter for local anesthetics as it influences their ability to cross cell membranes and interact with their target, the voltage-gated sodium channels. Fomocaine (B92652) and its derivatives are characterized as highly lipophilic aminoalkylaryl-ether type compounds.
Investigations into the octanol/water partitioning behavior of Fomocaine derivatives have shown that their true partition coefficients reflect their significant lipophilicity. A notable consequence of this high lipophilicity is that the partitioning of the protonated form of the molecule is not negligible. The influence of ionization on the lipophilicity of hydroxypiperidine analogues of Fomocaine has been found to be relatively constant nih.gov.
A key finding in the study of Fomocaine derivatives is the parabolic relationship that has been established between their acute toxicity and their log P values nih.gov. This suggests that there is an optimal range of lipophilicity for balancing the desired anesthetic effects with potential toxicity. While increased lipophilicity can enhance the potency of local anesthetics by facilitating their interaction with the nerve membrane, excessively high lipophilicity can lead to increased toxicity.
Table 1: Relationship between Lipophilicity and Acute Toxicity in Fomocaine Derivatives
| Compound Class | Relationship | Implication |
|---|---|---|
| Fomocaine Derivatives | Parabolic relationship between log P and acute toxicity nih.gov | Suggests an optimal lipophilicity for minimizing toxicity. |
| Hydroxypiperidine Analogs | Constant influence of ionization on lipophilicity nih.gov | Predictable partitioning behavior under different pH conditions. |
While Fomocaine itself is an achiral molecule, the introduction of chiral centers into its analogues has been a subject of investigation to understand the stereospecific interactions with biological targets. The study of chiral derivatives provides insights into the three-dimensional requirements of the binding site on the sodium channel.
Research on chiral Fomocaine alkylmorpholine derivatives, such as OW3 and OW13, has revealed differences in the pharmacokinetic properties and toxicity of their enantiomers. For the derivative OW3, the (-)-enantiomer was found to be less effective in inhibiting cytochrome P450-mediated reactions and exhibited lower toxicity compared to the (+)-form. Conversely, for the OW13 derivative, the (+)-enantiomer showed lower toxicity than its (-)-counterpart nih.govthieme-connect.com.
Interestingly, despite these differences in metabolism and toxicity, no significant dissimilarities were observed in the local anesthetic capacity of the enantiomers for both OW3 and OW13 nih.govthieme-connect.com. However, for the chiral derivatives O/G 3 and O/G 5, while minor differences in the efficacy of the enantiomers were noted, these were not considered practically significant. It was also found that the surface anesthetic activity of the racemates and enantiomers of O/G 3 and O/G 5 was weaker than that of Fomocaine nih.gov.
Table 2: Comparative Activity of Chiral Fomocaine Derivatives
| Derivative | Enantiomer Comparison | Local Anesthetic Capacity | Reference |
|---|---|---|---|
| OW3 | (-)-enantiomer showed lower toxicity and metabolic interaction than (+)-enantiomer. | No clear dissimilarities between enantiomers. | nih.govthieme-connect.com |
| OW13 | (+)-enantiomer showed lower toxicity than (-)-enantiomer. | No clear dissimilarities between enantiomers. | nih.govthieme-connect.com |
| O/G 3 | Minor differences in efficacy between enantiomers. | Weaker than Fomocaine. | nih.gov |
| O/G 5 | More pronounced differences in efficacy between enantiomers compared to O/G 3. | Weaker than Fomocaine. | nih.gov |
A novel approach in the study of Fomocaine analogues has been the development of photoswitchable derivatives, which allows for external control of their anesthetic activity using light. This has been achieved by incorporating a photoisomerizable azobenzene (B91143) moiety into the molecular structure, leading to the creation of compounds like "fotocaine" and "ethercaine" acs.orgacs.orgmdpi.comresearchgate.net.
The principle behind these photoswitchable local anesthetics is the light-induced isomerization of the azobenzene group between its trans and cis forms. These two isomers have distinct three-dimensional structures, which in turn affects their ability to bind to and block the voltage-gated sodium channels. Typically, the trans isomer is biologically active, while the cis isomer is inactive.
Fotocaine (B607544) , an azologized derivative of Fomocaine, can be reversibly isomerized by switching between different wavelengths of light (e.g., 350 nm and 450 nm). The trans-fotocaine has a distinct absorption spectrum from the cis-fotocaine. Upon irradiation with UV light (e.g., 350 nm), the azobenzene group isomerizes to the cis state, and blue light (e.g., 450 nm) promotes the reverse isomerization to the trans state. The thermodynamically less stable cis-state of fotocaine has been shown to be stable in the dark for several minutes, allowing for sustained inactivation of the anesthetic acs.orgacs.org.
Ethercaine , a derivative of fotocaine, was developed to have enhanced spectral characteristics, with a bathochromic shift of its π-π* absorption band. This allows for photoswitching at the border of the UV and visible range, which can reduce potential adverse effects of UV light and increase tissue penetration. Ethercaine has demonstrated photoswitchable local anesthetic properties in vivo, where its anesthetic effect is present in the dark (trans form) and is significantly reduced upon irradiation with light (e.g., 395 nm) that induces the formation of the cis form mdpi.comresearchgate.net. The biological activity of ethercaine can be reversibly switched multiple times by alternating between white light and UV light mdpi.com.
Table 3: Photophysical and Photopharmacological Properties of Fomocaine Derivatives
| Derivative | Photoswitching Mechanism | Active Form | Inactive Form | Key Feature |
|---|---|---|---|---|
| Fotocaine | Reversible trans-cis isomerization of azobenzene moiety with light (e.g., 350 nm and 450 nm). acs.org | trans isomer | cis isomer | Enables optical control of action potential firing. acs.org |
| Ethercaine | Reversible trans-cis isomerization with light (e.g., 395 nm). mdpi.com | trans isomer | cis isomer | Enhanced spectral properties with a bathochromic shift. mdpi.com |
Quantitative Structure-Activity Relationships (QSAR) for Fomocaine Class Compounds
Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug design for predicting the activity of new compounds and for optimizing lead structures.
Despite the extensive SAR studies on Fomocaine and its analogues, specific QSAR models for the Fomocaine class of compounds are not extensively reported in the available scientific literature. While general principles of local anesthetic SAR are understood, such as the importance of lipophilicity and the presence of a hydrophilic amine group and a lipophilic aromatic ring connected by an intermediate chain, detailed quantitative models specifically for Fomocaine derivatives appear to be an area that warrants further investigation. The development of such models could significantly aid in the rational design of new Fomocaine analogues with improved pharmacological profiles.
Analytical Methods Research and Development for Fomocaine Hydrochloride
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are central to the analytical strategy for Fomocaine (B92652) hydrochloride, providing the necessary resolution and sensitivity to separate the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis and purity evaluation of pharmaceutical compounds. For Fomocaine hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically developed. This approach separates compounds based on their polarity, using a non-polar stationary phase (like C18) and a polar mobile phase.
While specific validated methods for this compound are not widely published, methodologies for structurally similar local anesthetic hydrochlorides, such as cinchocaine hydrochloride and lidocaine (B1675312) hydrochloride, provide a strong basis for method development. nih.govnih.gov The key parameters of such an HPLC method would be meticulously optimized to achieve efficient separation and accurate quantification. Quantitation is typically achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Table 1: Example of Typical RP-HPLC Parameters for Analysis of Local Anesthetic Hydrochlorides This table is illustrative and based on methods for analogous compounds.
| Parameter | Description |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govnih.gov |
| pH | The pH of the aqueous buffer is adjusted to ensure optimal peak shape and retention of the analyte (e.g., pH 4.5-6.0). nih.govnih.gov |
| Flow Rate | Typically in the range of 1.0 - 1.5 mL/min. nih.gov |
| Detection | UV spectrophotometry, with the wavelength selected based on the analyte's maximum absorbance (e.g., 210 nm or 254 nm). nih.govnih.gov |
| Column Temperature | Maintained at ambient or a controlled temperature (e.g., 25°C) to ensure reproducibility. sld.cu |
| Injection Volume | A precise volume of the sample solution is injected (e.g., 20 µL). nih.gov |
For more advanced analysis, HPLC is often coupled with a mass spectrometer (MS). This hyphenated technique, HPLC-MS or HPLC-MS/MS, combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This is particularly valuable for identifying and quantifying trace-level impurities and degradation products that may not be detectable by UV.
The use of LC-MS/MS is considered a gold-standard technique for the quantification of many drug compounds due to its increased sensitivity and specificity. nih.gov For this compound, an HPLC-MS/MS method would provide unequivocal identification of the main peak and any related substances by providing mass-to-charge ratio (m/z) data, which is a unique characteristic of the molecule's structure. This is essential for characterizing unknown impurities discovered during forced degradation studies or routine stability testing. researchgate.net
Q & A
Q. What are the key synthetic pathways for fomocaine hydrochloride, and what methodological considerations are critical for reproducibility?
this compound is synthesized via a multi-step process starting from intermediate compounds. Evidence from synthetic chemistry studies outlines a three-step pathway involving:
- Step 1 : Formation of compound 13 (a benzopyran derivative) through nucleophilic substitution .
- Step 2 : Conversion to compound 14 via esterification or amidation reactions .
- Step 3 : Final derivatization to fomocaine (12 ) through alkylation or halogenation . Critical methodological considerations include controlling reaction temperature (to avoid side products), purification via column chromatography, and verification of intermediates using NMR and mass spectrometry. The pathway may also involve structural analogs like fotocaine and ethercaine, as shown in reaction flow diagrams .
Q. How does the molecular structure of this compound influence its pharmacological activity?
this compound (C₂₀H₂₅NO₂·HCl; MW 347.9) features a morpholine core with a chloromethyl group and aromatic substituents . The chlorine atom enhances lipid solubility, facilitating membrane penetration, while the tertiary amine allows for pH-dependent ionization, critical for binding to voltage-gated sodium channels . Structural analogs like ethercaine (a photoswitchable derivative) demonstrate that modifications to the aromatic ring or alkyl chain alter potency and reversibility of ion channel blockade .
Q. What experimental models are used to study fomocaine’s mechanism of action, and what parameters should be monitored?
In vitro electrophysiological studies using HEK293 cells or neuronal cultures express voltage-gated sodium channels (Nav1.7/Nav1.8). Key parameters include:
- IC₅₀ values : Ranging from 2 mM to 95 pM, depending on barium ion concentration (Ba²⁺ competes with fomocaine for channel binding) .
- Reversibility : Fomocaine-induced blockade is often irreversible post-washout, suggesting deep pore binding .
- Voltage dependence : Use step-pulse protocols (e.g., from -100 mV to +10 mV) to assess use-dependent inhibition .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on fomocaine’s ion channel blockade efficacy across studies?
Discrepancies in reported IC₅₀ values (e.g., 2 mM vs. 95 pM) arise from experimental variables:
- Barium ion interference : Ba²⁺ in extracellular solutions competes with fomocaine for binding, necessitating ion-free buffers for accurate measurements .
- Cell type variability : Endogenous channel isoforms in primary neurons vs. transfected HEK293 cells yield divergent results .
- Protocol design : Differences in voltage-step duration (e.g., 15 sec vs. 30 sec) affect drug-channel interaction kinetics . Methodological recommendation : Standardize Ba²⁺ concentration, use clonal cell lines, and validate with patch-clamp assays.
Q. What strategies optimize fomocaine’s therapeutic index in preclinical toxicity studies?
Toxicity studies compare fomocaine to analogs like ethercaine:
- Acute toxicity (LD₅₀) : Intravenous LD₅₀ for fomocaine in rodents is ~263 mg/kg (similar to lidocaine), but ethercaine shows lower neurotoxicity due to photoswitchable inactivation .
- Formulation adjustments : Lipid-based solubilizers (e.g., Kolliphor ELP) reduce toxicity by 50% vs. non-lipid agents (Pluronic F127) via enhanced drug sequestration . Experimental design : Use dose-escalation protocols in vivo with ECG and neurobehavioral monitoring.
Q. What regulatory challenges arise when designing clinical trials for fomocaine-containing formulations?
Regulatory withdrawals of fomocaine combinations (e.g., tyrothricin/fomocaine/diphenhydramine gels) highlight:
- Safety concerns : Poor wound-healing outcomes in infected skin models .
- Documentation requirements : Detailed synthesis protocols, impurity profiles, and batch-to-batch consistency data are mandated for FDA/EMA submissions . Recommendation : Preclinical studies must include 28-day dermal toxicity assays and microbial contamination testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
